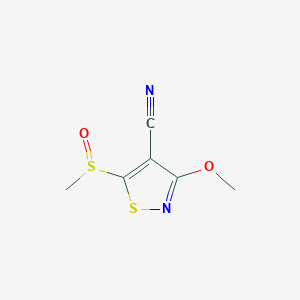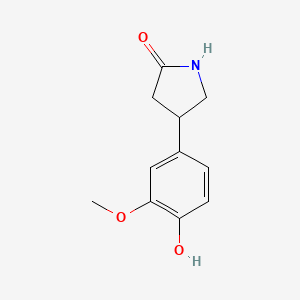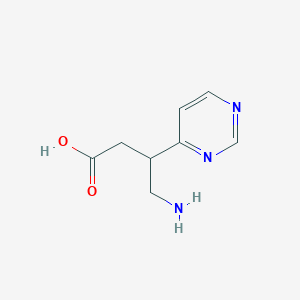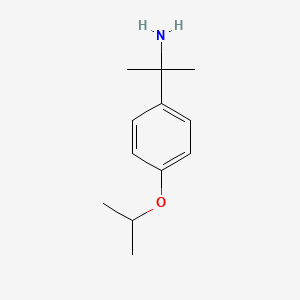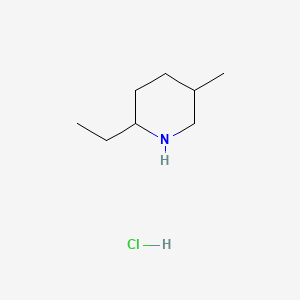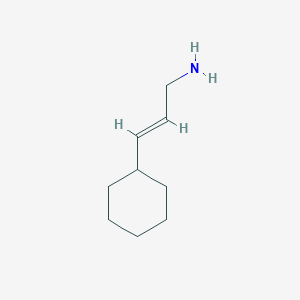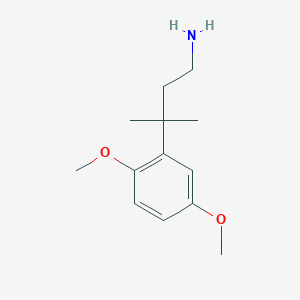
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine precursor under specific conditions. One common method involves the use of reductive amination, where the aldehyde group of 2,5-dimethoxybenzaldehyde is reduced in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by the addition of the amine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific receptor and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but differs in the backbone structure.
2,5-Dimethoxyphenethylamine: Similar in structure but lacks the butan-1-amine backbone.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom in addition to the dimethoxyphenyl group.
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of the dimethoxyphenyl group and the butan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(2,5-dimethoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-13(2,7-8-14)11-9-10(15-3)5-6-12(11)16-4/h5-6,9H,7-8,14H2,1-4H3 |
InChI-Schlüssel |
PHLTWQJZYHRHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


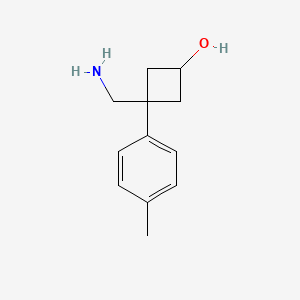

![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

